5-Chloroquinolin-2-amine chemical properties
5-Chloroquinolin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Chloroquinolin-2-amine
Abstract
5-Chloroquinolin-2-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic and structural features, derived from the quinoline scaffold, a reactive amino group at the C2 position, and an electron-withdrawing chlorine atom at the C5 position, make it a valuable precursor for a diverse range of biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, established synthetic protocols, characteristic reactivity, and key spectroscopic data. The insights herein are intended to empower researchers in leveraging this compound for the rational design and development of novel therapeutic agents and complex molecular architectures.
Core Physicochemical and Structural Properties
5-Chloroquinolin-2-amine is a solid at room temperature, and its properties are defined by the interplay of the aromatic quinoline core, the basic amino group, and the electronegative chloro substituent. These features govern its solubility, reactivity, and interaction with biological targets.
Structural and Physical Data
A summary of the key physicochemical properties for 5-Chloroquinolin-2-amine is presented below. It is critical to distinguish this isomer from others, such as 5-chloroquinolin-8-amine, as their properties differ significantly.
| Property | Data | Source(s) |
| IUPAC Name | 5-chloroquinolin-2-amine | |
| CAS Number | 68050-37-3 | [1] |
| Molecular Formula | C₉H₇ClN₂ | [2] |
| Molecular Weight | 178.62 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Data not readily available | |
| Boiling Point | Predicted: 354.4 ± 27.0 °C | [3] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [2][4] |
Molecular Structure Diagram
The structural formula of 5-Chloroquinolin-2-amine highlights the key functional groups on the quinoline ring system.
Caption: Workflow for Synthesis via Nucleophilic Amination.
Experimental Protocol: Amination of 2,5-Dichloroquinoline
Causality: This protocol leverages the high reactivity of the C2-chloro substituent towards nucleophilic displacement by an ammonia equivalent. The C5-chloro group is significantly less reactive under these conditions, allowing for selective substitution.
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Reaction Setup: To a sealed pressure vessel, add 2,5-dichloroquinoline (1.0 eq).
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Reagents: Add a suitable solvent such as ethanol or NMP, followed by a concentrated aqueous solution of ammonium hydroxide (excess, >10 eq). Alternatively, a copper catalyst (e.g., CuI) with a ligand can be used to facilitate the reaction at lower temperatures.
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Reaction Conditions: Seal the vessel and heat to 120-150°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 5-Chloroquinolin-2-amine.
Alternative Synthetic Strategies
Other established methods for constructing the 2-aminoquinoline scaffold include:
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Reductive Cyclization: One-pot reductive cyclization of substituted 2-nitrochalcones or related precursors using reagents like zinc in acetic acid. [5]* Annulation Reactions: Silver- or Zinc-catalyzed (3+3) heteroannulation reactions between aromatic amines and 1,3-diynamides can provide access to substituted 2-aminoquinolines. [6]* Vilsmeier-Haack Reaction: Formylation of N-arylacetamides can produce 2-chloroquinoline-3-carbaldehydes, which serve as versatile intermediates for conversion to 2-aminoquinolines. [7][8]
Chemical Reactivity and Applications
The reactivity of 5-Chloroquinolin-2-amine is dominated by the nucleophilic amino group and the aromatic quinoline core. This dual functionality makes it a highly sought-after intermediate in drug discovery.
Reactivity Profile
Caption: Key Reaction Pathways for 5-Chloroquinolin-2-amine.
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N-Functionalization: The primary amino group is readily acylated, alkylated, or sulfonated, providing a convenient handle to introduce diverse side chains. This is the most common synthetic manipulation of this scaffold. [9]* Cross-Coupling Reactions: The amino group can participate in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form more complex diarylamine structures.
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Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution. The activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing chloro group will collectively influence the position of substitution.
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Displacement of Chlorine: The C5-chloro group is relatively unreactive towards SₙAr compared to chloro-substituents at the 2- or 4-positions. However, it can be displaced under forcing conditions or with metal catalysis.
Applications in Drug Discovery
5-Chloroquinolin-2-amine is a privileged scaffold in medicinal chemistry. The quinoline core is a known pharmacophore present in numerous approved drugs, and this specific derivative serves as a key starting material. [2]
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Kinase Inhibitors: The 2-aminoquinoline core can act as an ATP mimetic, binding to the hinge region of the ATP-binding pocket of various protein kinases. The C5-chloro group can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. This makes it a valuable scaffold for developing inhibitors of kinases implicated in cancer signaling pathways.
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Antimicrobial and Antiviral Agents: Quinoline derivatives have a long history as antimalarial (e.g., chloroquine) and antibacterial agents. Modifications of the 5-Chloroquinolin-2-amine scaffold are actively explored to develop new agents against infectious diseases, including tuberculosis and SARS-CoV-2. [9][10]* GPCR Ligands: The quinoline framework is also found in ligands for G-protein coupled receptors (GPCRs), highlighting its versatility in targeting different classes of proteins.
Safety and Handling
As a laboratory chemical, 5-Chloroquinolin-2-amine requires careful handling to minimize exposure and risk. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from analogous compounds like 2-aminoquinoline and other chloro-aromatic amines provide a basis for safe handling protocols.
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Hazard Classification (Anticipated):
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Harmful if swallowed.
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Causes skin irritation.
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May cause an allergic skin reaction.
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Causes serious eye damage/irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.
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Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
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Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. [2]Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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Incompatible Materials: Strong oxidizing agents. [11]
References
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Wikipedia. (2026, January 1). UCSF648. Retrieved from [Link]
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ACS Publications. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Retrieved from [Link] [10]18. PubChem. (n.d.). 5-Chloroquinolin-8-amine. Retrieved from [Link]
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NIST. (n.d.). 5-Chloro-2-hydroxyaniline. Retrieved from [Link]
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MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
Sources
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- 8. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]
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